

In-depth Technical Guide to 1-Bromo-3-chlorobutane

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Compound of Interest

Compound Name: 1-Bromo-3-chlorobutane

Cat. No.: B3272228

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-3-chlorobutane**, a halogenated alkane with potential applications in organic synthesis. This document details its chemical identifiers, physical and spectroscopic properties, a putative synthesis protocol, and relevant safety information. The information is presented to support research and development activities requiring this versatile chemical intermediate.

Chemical Identifiers and Physical Properties

1-Bromo-3-chlorobutane is a key synthetic building block. A summary of its identifiers and known physical properties is provided below for easy reference.

Identifier Type	Data
CAS Number	56481-42-6[1]
IUPAC Name	1-bromo-3-chlorobutane[2]
Molecular Formula	C4H8BrCl[2]
Molecular Weight	171.46 g/mol [2]
InChI	InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3[2]
InChIKey	ZHTDTJPDPPKLTG-UHFFFAOYSA-N[2]
SMILES	CC(CCBrc1ccccc1)Cl[2]
Boiling Point	154 °C[3]

Synthesis Protocol

While a specific peer-reviewed synthesis for **1-Bromo-3-chlorobutane** is not readily available in the searched literature, a plausible and detailed experimental protocol can be extrapolated from established organic chemistry principles, specifically the anti-Markovnikov addition of hydrogen bromide to an alkene in the presence of a radical initiator, followed by the Markovnikov addition of hydrogen chloride. A potential starting material for this synthesis is 3-buten-1-ol.

2.1. Putative Two-Step Synthesis from 3-Buten-1-ol

This proposed synthesis involves two key transformations: the conversion of the terminal alkene to a primary bromide and the conversion of the secondary alcohol to a chloride.

Step 1: Radical Hydrobromination of 3-Buten-1-ol to 4-Bromo-2-butanol

This step aims to install the bromine atom at the terminal carbon via an anti-Markovnikov addition.

- Materials:

- 3-Buten-1-ol
- Hydrogen bromide (HBr) gas or a solution in acetic acid
- Radical initiator (e.g., benzoyl peroxide or AIBN)
- Anhydrous diethyl ether or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
 - Add a catalytic amount of a radical initiator.
 - Cool the reaction mixture in an ice bath.
 - Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-butanol.

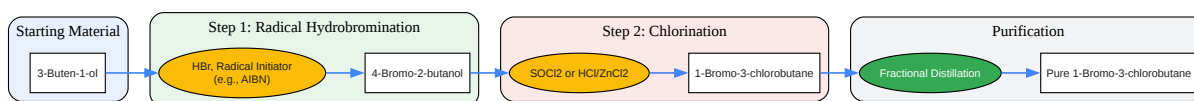
Step 2: Chlorination of 4-Bromo-2-butanol to **1-Bromo-3-chlorobutane**

This step involves the substitution of the hydroxyl group with a chlorine atom.

- Materials:
 - Crude 4-bromo-2-butanol from Step 1
 - Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl₂)
 - Pyridine (optional, as a base with SOCl₂)
 - Anhydrous diethyl ether
 - Ice-cold water
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate
- Procedure using Thionyl Chloride:
 - In a round-bottom flask, dissolve the crude 4-bromo-2-butanol in anhydrous diethyl ether and cool in an ice bath.
 - Slowly add thionyl chloride dropwise with stirring. A small amount of pyridine can be added to neutralize the HCl gas produced.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
 - Carefully pour the reaction mixture over ice-cold water to quench the excess thionyl chloride.

- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude **1-Bromo-3-chlorobutane** by fractional distillation.

2.2. Logical Workflow for Synthesis



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Caption: Proposed two-step synthesis of **1-Bromo-3-chlorobutane** from 3-buten-1-ol.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **1-Bromo-3-chlorobutane** is not readily available. However, based on the structure and data from analogous compounds, a predicted spectral analysis is provided below.

3.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.6	Doublet	3H	-CH ₃
~2.2	Multiplet	2H	-CH ₂ -CH(Cl)-
~3.5	Triplet	2H	-CH ₂ -Br
~4.2	Multiplet	1H	-CH(Cl)-

3.2. ¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom.

Predicted Chemical Shift (δ , ppm)	Assignment
~25	-CH ₃
~35	-CH ₂ -Br
~45	-CH ₂ -CH(Cl)-
~55	-CH(Cl)-

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely show the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
2850-3000	C-H stretch	Alkane
1380, 1450	C-H bend	Alkane
600-800	C-Cl stretch	Chloroalkane
500-600	C-Br stretch	Bromoalkane

3.4. Mass Spectrometry (MS)

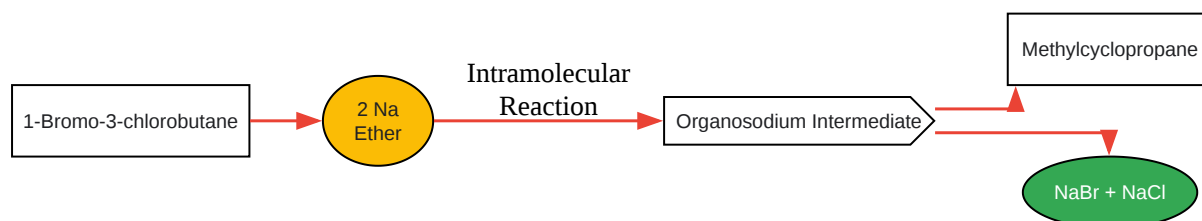
The mass spectrum would be expected to show a molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). The fragmentation pattern would likely involve the loss of bromine and chlorine atoms.

Potential Reactions and Applications

Based on its structure, **1-Bromo-3-chlorobutane** can be a versatile reagent in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. The C-Br bond is generally more reactive towards nucleophilic substitution and organometallic reagent formation.

A notable reaction for similar dihaloalkanes is the intramolecular Wurtz reaction. For instance, the reaction of 1-bromo-3-chlorocyclobutane with sodium in ether yields bicyclo[1.1.0]butane. This suggests that **1-bromo-3-chlorobutane** could potentially undergo a similar intramolecular cyclization to form methylcyclopropane under appropriate conditions.

4.1. Wurtz Reaction Pathway



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Caption: Proposed intramolecular Wurtz reaction of **1-Bromo-3-chlorobutane**.

Safety and Handling

Specific safety data for **1-Bromo-3-chlorobutane** is not available. However, based on the safety profiles of similar halogenated alkanes, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is likely to be flammable and an irritant to the skin, eyes, and respiratory system.

Conclusion

1-Bromo-3-chlorobutane is a chemical intermediate with significant potential in synthetic organic chemistry. This guide provides essential information on its properties and a putative synthesis protocol to facilitate its use in research and development. Further experimental validation of the proposed synthesis and spectroscopic data is recommended.

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